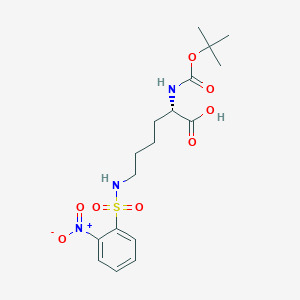

Boc-l-lys(ns)-oh

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIGZMAQNMNOK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Safety Profile of Boc-L-lys(Ns)-OH: A Technical Guide for Researchers

For research use only. Not for use in diagnostic procedures.

This guide provides an in-depth overview of the safety considerations for Nα-tert-Butoxycarbonyl-Nε-(2-nitrobenzenesulfonyl)-L-lysine, commonly referred to as Boc-L-lys(Ns)-OH. As a crucial building block in peptide synthesis and other areas of drug development, a thorough understanding of its properties and safe handling procedures is paramount for ensuring laboratory safety and experimental integrity. While specific hazard data for this compound is limited, this document synthesizes available information and establishes a robust safety protocol based on the principles of chemical hygiene for related compounds.

Chemical Identification and Properties

This compound is a derivative of the amino acid L-lysine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group on the ε-amino group. This dual protection strategy is integral to its application in complex organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Nα-Boc-Nε-(2-nitrobenzenesulfonyl)-L-lysine, this compound | [1] |

| CAS Number | 1301706-36-4 | [1] |

| Molecular Formula | C17H25N3O8S | [1] |

| Molecular Weight | 431.5 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 76-82 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -4.0 ± 0.5º (C=1 in CHCl3) | [1] |

Hazard Identification and GHS Classification

Currently, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, due to the lack of comprehensive toxicological studies, it is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity. The presence of the nitrobenzenesulfonyl group suggests that thermal decomposition may release hazardous oxides of nitrogen and sulfur.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection : Wear a laboratory coat.

-

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1] Protect from moisture and direct sunlight.

Emergency Procedures

A clear and practiced emergency response plan is essential for mitigating risks associated with accidental exposure or release.

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards : Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is important to be aware of its chemical incompatibilities.

-

Chemical Stability : Stable under normal temperatures and pressures.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products : Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and sulfur oxides.

Toxicological and Ecological Information

There is a lack of specific toxicological and ecological data for this compound. Therefore, it should be handled with the assumption that it may be harmful to health and the environment.

-

Acute Toxicity : Not determined.

-

Skin Corrosion/Irritation : Not determined.

-

Serious Eye Damage/Irritation : Not determined.

-

Carcinogenicity : No data available.

-

Ecotoxicity : No data available. Do not allow to enter drains or waterways.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

While this compound is not currently classified as a hazardous material, a cautious and informed approach to its handling is essential. The information and protocols outlined in this guide are designed to provide researchers, scientists, and drug development professionals with the necessary framework to work with this compound safely and effectively. Adherence to these guidelines will help to ensure a safe laboratory environment and the integrity of research outcomes.

References

Sources

Methodological & Application

Application and Protocol for the Strategic Incorporation of Boc-L-Lys(Ns)-OH in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the utilization of Nα-Boc-Nε-nosyl-L-lysine (Boc-L-Lys(Ns)-OH) in solid-phase peptide synthesis (SPPS). The strategic use of the nosyl (Ns, 2-nitrobenzenesulfonyl) group for the orthogonal protection of the lysine side-chain amine offers significant advantages for the synthesis of complex peptides, including peptide conjugates and branched structures. This document outlines the rationale for employing the Boc/Ns protection scheme, detailed experimental procedures for the incorporation of this compound, the selective on-resin deprotection of the Ns group, and final peptide cleavage and purification. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage advanced protecting group strategies for sophisticated peptide design.

Introduction: The Strategic Advantage of the Nosyl Protecting Group

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high-yield, high-purity target peptides.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a cornerstone of SPPS, relies on graduated acid lability for the differential removal of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups.[2] However, the synthesis of complex peptides often necessitates the use of orthogonal protecting groups that can be selectively removed under unique, non-acidic conditions, allowing for site-specific modifications of the peptide while it remains anchored to the solid support.[1]

This compound is a lysine derivative where the α-amino group is protected by the acid-labile Boc group, and the ε-amino group is protected by the nosyl (Ns) group.[3] The Ns group, a p-nitrobenzenesulfonyl moiety, is exceptionally stable to the acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the strong acids used for final cleavage from the resin (e.g., HF or TFMSA).[3] Its key advantage lies in its selective and mild removal via nucleophilic aromatic substitution, typically with a thiol-based reagent in the presence of a base.[3][4][5] This orthogonality provides a powerful tool for chemists to:

-

Synthesize branched or cyclic peptides: The ε-amino group of lysine can be deprotected on-resin to serve as an attachment point for another peptide chain or for intramolecular cyclization.

-

Perform site-specific conjugations: A deprotected lysine side chain can be selectively modified with reporter molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.[6]

-

Develop complex peptide libraries: The ability to selectively unmask a functional group at a specific position expands the diversity of peptide libraries.

This document provides a detailed methodology for leveraging the unique properties of this compound in a standard Boc-SPPS workflow.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of this compound into a peptide sequence, followed by the selective on-resin deprotection of the Ns group.

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield or PAM resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Thiophenol

-

Potassium hydroxide (KOH) or other suitable base

-

Acetonitrile (ACN)

-

Scavengers for cleavage (e.g., p-cresol, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Diethyl ether (cold)

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol describes a single coupling cycle within a larger Boc-SPPS workflow. The cycle is initiated after the deprotection of the Nα-Boc group of the preceding amino acid.

Table 1: Reagents and Conditions for a Standard Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration/Equivalents | Time | Purpose |

| Resin Swelling | DCM, then DMF | 10 mL/g resin | 30 min each | To prepare the resin for synthesis. |

| Nα-Boc Deprotection | 50% TFA in DCM | 10 mL/g resin | 2 min (pre-wash), then 20-30 min | Removal of the temporary Nα-Boc group. |

| Washing | DCM | 3 x 10 mL/g resin | 1 min/wash | To remove residual TFA. |

| Neutralization | 10% DIEA in DCM | 2 x 10 mL/g resin | 2 min/wash | To neutralize the N-terminal ammonium salt. |

| Washing | DCM, then DMF | 3 x 10 mL/g resin each | 1 min/wash | To remove excess base and prepare for coupling. |

| Amino Acid Activation | This compound, HBTU/HOBt, DIEA | 3 eq., 3 eq., 6 eq. | 2-5 min | To activate the carboxyl group for amide bond formation. |

| Coupling | Activated amino acid solution in DMF | - | 1-2 hours | Formation of the peptide bond. |

| Washing | DMF, then DCM | 3 x 10 mL/g resin each | 1 min/wash | To remove excess reagents and byproducts. |

Step-by-Step Procedure:

-

Resin Preparation: If starting a new synthesis, swell the appropriate resin (e.g., Merrifield resin for a peptide acid) in DCM and then DMF. If continuing a synthesis, proceed from the washed, neutralized peptide-resin.

-

Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for a brief pre-wash, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[2]

-

Washing: Wash the resin thoroughly with DCM to remove all traces of TFA.

-

Neutralization: Treat the resin with 10% DIEA in DCM to neutralize the newly formed N-terminal ammonium salt to the free amine.

-

Washing: Wash the resin with DCM and then DMF to remove excess DIEA and prepare for the coupling step.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent like HBTU/HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove all soluble reagents and byproducts.

The peptide-resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: On-Resin Selective Deprotection of the Nε-Nosyl Group

This protocol is performed after the desired peptide sequence has been assembled and before the final cleavage from the resin. It allows for the selective deprotection of the lysine side chain.

Table 2: Reagents and Conditions for On-Resin Ns Deprotection

| Step | Reagent/Solvent | Concentration/Equivalents | Time | Purpose |

| Resin Washing | DMF | 3 x 10 mL/g resin | 1 min/wash | To prepare the resin for deprotection. |

| Ns Deprotection | Thiophenol, Base (e.g., DBU or K₂CO₃) in DMF | 10-20 eq. Thiophenol, 5-10 eq. Base | 1-2 hours (repeat if necessary) | Selective removal of the Nε-nosyl group. |

| Washing | DMF, ACN, DCM | 5 x 10 mL/g resin each | 1 min/wash | To remove the deprotection reagents and byproducts. |

Step-by-Step Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin thoroughly with DMF.

-

Deprotection Cocktail Preparation: Prepare a solution of thiophenol (10-20 eq. relative to the lysine residue) and a suitable base such as DBU or potassium carbonate (5-10 eq.) in DMF.

-

Deprotection Reaction: Add the deprotection cocktail to the peptide-resin and agitate at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Repeat if Necessary: If the deprotection is incomplete, drain the solution and repeat the treatment with a fresh deprotection cocktail.

-

Thorough Washing: Once the Ns group is completely removed, it is crucial to wash the resin extensively to remove all traces of the thiol and base. A recommended washing sequence is: DMF (5x), ACN (5x), and DCM (5x).

-

Confirmation: A small amount of the resin can be subjected to the Kaiser test. A positive result (blue beads) will confirm the presence of the free primary amine on the lysine side chain.

The peptide-resin now has a free ε-amino group on the lysine residue, ready for on-resin modification or cyclization.

Workflow and Mechanistic Overview

The overall workflow for incorporating this compound and performing selective side-chain deprotection is depicted below. The process leverages the orthogonal nature of the Boc and Ns protecting groups.

Caption: Workflow for this compound incorporation and selective deprotection.

The mechanism of Ns group removal is a critical aspect of this strategy. It proceeds via a nucleophilic aromatic substitution, where the thiolate anion attacks the nitro-activated aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[5] This is followed by the elimination of sulfur dioxide and the release of the free amine.

Caption: Mechanism of nosyl group deprotection by a thiolate nucleophile.

Final Peptide Cleavage and Purification

After all synthesis and on-resin modification steps are complete, the final peptide must be cleaved from the solid support, and any remaining side-chain protecting groups (e.g., benzyl-based) must be removed.

Table 3: General Conditions for Final Cleavage

| Reagent | Composition | Time | Temperature | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | HF Cleavage | Anhydrous HF, p-cresol, thioanisole | 90:5:5 (v/v) | 1-2 hours | 0 °C | Cleavage from resin and removal of benzyl-type protecting groups. | | TFMSA Cleavage | TFMSA, TFA, thioanisole, EDT | 10:80:8:2 (v/v) | 1-2 hours | 0 °C | Alternative strong acid cleavage. |

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage: Treat the resin with the appropriate strong acid cleavage cocktail (e.g., anhydrous HF) containing scavengers to trap reactive carbocations generated during deprotection.

-

Peptide Precipitation: After the reaction is complete, the acid is removed, and the crude peptide is precipitated with cold diethyl ether.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final purified peptide should be characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile method for the creation of complex and modified peptides. The orthogonality of the nosyl protecting group, which is stable to acid but readily cleaved by mild thiol-based reagents, allows for precise, site-specific manipulation of the lysine side chain on the solid support. By following the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies, enabling the development of novel peptide-based therapeutics, diagnostics, and research tools.

References

- Taddei, M., et al. (2006). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 3(2), 116-118.

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

JoVE. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments, (117), 54810. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Lys(Fmoc)-OH [84624-27-1]. Retrieved from [Link]

- Di Gioia, M. L., et al. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Leggio, A., et al. (2017). N-Nosyl-α-amino acids in solution phase peptide synthesis. Chemistry Central Journal, 11(1), 89.

-

American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237. Retrieved from [Link]

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Singh, Y., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15410.

- Wang, P., & Danishefsky, S. J. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(46), 9149-9153.

-

Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. This compound (1301706-36-4) for sale [vulcanchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chempep.com [chempep.com]

Application Note: Strategic Use of Boc-L-Lys(Ns)-OH for Orthogonal Bioconjugation

Introduction: The Imperative for Precision in Bioconjugation

Bioconjugation, the science of covalently linking molecules to biomacromolecules such as proteins, peptides, or nucleic acids, is a cornerstone of modern drug development, diagnostics, and materials science. Among the canonical amino acids, lysine is a frequent target for modification due to the high nucleophilicity and surface accessibility of its ε-amino side chain.[1][] An average antibody, for instance, may have 80-100 lysine residues, presenting a wealth of potential conjugation sites.[3] However, this abundance creates a significant challenge: achieving site-selectivity.[4] Uncontrolled conjugation to multiple lysine residues results in a heterogeneous mixture of products, complicating characterization, compromising therapeutic efficacy, and introducing regulatory hurdles.

To overcome this, chemists employ protecting group strategies to mask reactive sites, allowing for the sequential and controlled modification of specific residues.[5] Boc-L-Lys(Ns)-OH is a powerful and uniquely suited reagent for this purpose. This derivative features two distinct, orthogonally protected amino groups: the α-amino group is shielded by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected by a 2-nitrobenzenesulfonyl (nosyl or Ns) group.[6] The strategic brilliance of this arrangement lies in their differential lability: the Boc group is removed under acidic conditions, while the nosyl group is selectively cleaved under mild, thiol-mediated basic conditions.[7][8] This orthogonality provides the researcher with precise control, enabling the selective deprotection and functionalization of the lysine side chain while the peptide backbone remains intact.

This guide provides a comprehensive overview of the chemistry of this compound and detailed protocols for its application in advanced bioconjugation workflows.

Core Concepts: The Chemistry of Orthogonality

The utility of this compound is rooted in the distinct chemical properties of its two protecting groups.[7]

-

The Boc Group (α-Amine Protection): The tert-butyloxycarbonyl group is a classic acid-labile protecting group.[9] It is stable to a wide range of reaction conditions but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA), typically used in the final deprotection step of solid-phase peptide synthesis (SPPS).[10]

-

The Ns Group (ε-Amine Protection): The 2-nitrobenzenesulfonyl group is a robust protecting group that is stable to the acidic conditions used to remove Boc groups.[7] Its key feature is its selective removal under mild conditions using a thiol, such as thiophenol or 2-mercaptoethanol, and a base.[8] The deprotection proceeds via a nucleophilic aromatic substitution, where the thiolate anion attacks the nosyl ring to form a Meisenheimer complex, leading to the release of the free amine.[11]

This differential reactivity is the foundation of their orthogonality, as illustrated below.

Figure 1: Orthogonal deprotection pathways for this compound.

Protocol 1: Selective Deprotection of the Nosyl Group

This protocol details the procedure for selectively removing the nosyl group from the ε-amine of a lysine residue within a peptide sequence, making it available for subsequent conjugation while the N-terminus remains Boc-protected.

Objective: To generate a peptide with a single, reactive primary amine on the lysine side chain.

Materials & Reagents:

-

Nosyl-protected peptide (e.g., synthesized on-resin or in solution)

-

Thiophenol (HSPh)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O), cold

-

HPLC system for purification and analysis

-

Mass Spectrometer (e.g., LC-MS) for verification

Protocol Steps:

-

Preparation: In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the N-nosylated peptide (1.0 equivalent) in anhydrous DMF or Acetonitrile.

-

Reagent Addition: Add potassium carbonate (2.5 eq.) to the solution, followed by the dropwise addition of thiophenol (2.5 eq.).[8]

-

Causality Insight: Potassium carbonate acts as a base to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate anion (PhS⁻). This anion is the active species that initiates the attack on the electron-deficient aromatic ring of the nosyl group.[11]

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Self-Validation: Run a parallel control reaction without the thiol to ensure the peptide is stable to the basic conditions. The primary analytical checkpoint is LC-MS, which should show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the deprotected amine.

-

-

Work-up: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate and wash with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.[8]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified using reverse-phase HPLC to yield the pure peptide with a free ε-amine.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The mass spectrum should match the calculated molecular weight of the Boc-protected, Ns-deprotected peptide.

Protocol 2: Conjugation to the Deprotected ε-Amine

Following successful nosyl deprotection, the newly exposed ε-amine is ready for conjugation. This protocol provides a general method for coupling an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or drug payload) to the lysine side chain. NHS esters are widely used as they react efficiently with primary amines at physiological to slightly basic pH to form stable amide bonds.[][3]

Objective: To covalently attach a molecule of interest to the specific lysine side chain.

Materials & Reagents:

-

Purified peptide with free ε-amine (from Protocol 1)

-

NHS ester-activated payload (e.g., Biotin-NHS, FITC)

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃) buffer

-

Reaction buffer (e.g., PBS pH 7.4-8.5 or 0.1 M Sodium Bicarbonate buffer pH 8.3)

-

Dimethyl sulfoxide (DMSO) for dissolving the payload

Protocol Steps:

-

Peptide Preparation: Dissolve the purified peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

-

Payload Preparation: Prepare a stock solution of the NHS ester-activated payload in DMSO (typically 10-20 mM).

-

Conjugation Reaction: Add a 3- to 10-fold molar excess of the payload stock solution to the peptide solution with gentle stirring. If the buffer is not sufficiently basic, add DIPEA to adjust the pH to ~8.0-8.5.

-

Causality Insight: The reaction requires the amine to be in its unprotonated, nucleophilic state. Since the pKa of a lysine ε-amino group is ~10.5, a pH of 8.0-9.0 ensures a sufficient population of deprotonated amines to drive the reaction forward without significantly increasing the rate of NHS-ester hydrolysis.[1][4]

-

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect light-sensitive payloads (like fluorescent dyes) from light by wrapping the reaction vessel in aluminum foil.

-

Quenching (Optional): To quench any unreacted NHS ester, a small molecule amine like Tris or glycine can be added to the reaction mixture.

-

Purification: Purify the resulting bioconjugate from unreacted payload and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

-

Characterization: Analyze the final conjugate by LC-MS to confirm the correct mass and by UV-Vis spectroscopy to determine the degree of labeling (if the payload has a distinct chromophore).

Workflow and Troubleshooting

The entire process from protected peptide to final conjugate is a sequential workflow that demands careful execution and monitoring at each stage.

Figure 2: Experimental workflow for site-specific conjugation.

Troubleshooting Guide:

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Ns Deprotection | 1. Insufficient thiol or base. 2. Inactive base (K₂CO₃ can absorb moisture). 3. Reaction time too short. | 1. Increase equivalents of thiophenol and base to 3-5 eq. 2. Use freshly opened or properly stored anhydrous K₂CO₃. 3. Extend reaction time and monitor closely with LC-MS. |

| Low Conjugation Yield | 1. Hydrolysis of NHS ester. 2. Incorrect reaction pH (too low). 3. Insufficient molar excess of payload. | 1. Prepare payload stock solution fresh. Minimize time in aqueous buffer before adding to peptide. 2. Verify buffer pH is between 8.0-8.5. 3. Increase the molar excess of the NHS-ester payload. |

| Multiple Conjugation Sites | 1. Unintended deprotection of other protecting groups. 2. N-terminal Boc group was accidentally cleaved. | 1. Ensure Ns deprotection conditions are mild and specific. 2. Verify the integrity of the Boc-protected peptide by MS before starting the conjugation step. |

Safety Precautions

Chemical synthesis and bioconjugation require strict adherence to safety protocols.

-

Thiophenol: This reagent is toxic, flammable, and has a powerful, unpleasant stench.[12][13] It is fatal if swallowed, inhaled, or absorbed through the skin.[14][15] Always handle thiophenol in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

-

TFA (Trifluoroacetic Acid): Used for Boc deprotection, TFA is highly corrosive and can cause severe skin and eye burns. Handle only in a chemical fume hood with appropriate PPE.

-

Organic Solvents: DMF, DCM, and Acetonitrile are hazardous. Avoid inhalation and skin contact. Ensure proper ventilation and handling.

Conclusion

This compound is a superb chemical tool for researchers requiring precise control over bioconjugation. Its orthogonal protecting groups enable the strategic, site-selective functionalization of lysine side chains, a critical capability for producing homogenous, well-defined bioconjugates. By following validated protocols and understanding the underlying chemical principles, scientists can leverage this reagent to advance the development of next-generation therapeutics, diagnostics, and functional biomaterials.

References

-

CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from CEM Corporation website.[5]

-

Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues. Retrieved from Creative Biolabs website.[3]

-

BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Retrieved from BenchChem website.[7]

-

VulcanChem. (n.d.). This compound - 1301706-36-4. Retrieved from VulcanChem website.[6]

-

Gong, J., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Retrieved from [Link]1]

-

BOC Sciences. (n.d.). Lys Conjugation. Retrieved from BOC Sciences website.[]

-

Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from Chem-Station International Edition.[11]

-

Baker, J.R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Royal Society of Chemistry. Retrieved from [Link]4]

-

Morais, M., & Ma, M. T. (2018). Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. ResearchGate. Retrieved from a figure within the publication, not the full text.[17]

-

BenchChem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Retrieved from BenchChem website.[8]

-

Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from the Biotage blog.[18]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from Aapptec website.[19]

-

BenchChem. (2025). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups. Retrieved from BenchChem website.[10]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from the ACS GCI Reagent Guides.[9]

-

University of Georgia Office of Research. (n.d.). Thiophenol-108-98-5.docx. Retrieved from UGA website.[12]

-

Fisher Scientific. (2010). SAFETY DATA SHEET - Thiophenol. Retrieved from Fisher Scientific website.[14][15]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from Cole-Parmer website.[16]

-

Fisher Scientific. (2024). Thiophenol - SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kohan.com.tw [kohan.com.tw]

- 6. This compound (1301706-36-4) for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. research.uga.edu [research.uga.edu]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. researchgate.net [researchgate.net]

- 18. biotage.com [biotage.com]

- 19. peptide.com [peptide.com]

Application Notes & Protocols: The Strategic Use of N-α-Boc-L-lysine(N-ε-acetyl)-OH in Targeted Drug Delivery Research

Abstract & Scope

This technical guide provides an in-depth exploration of N-α-t-Boc-N-ε-acetyl-L-lysine (Boc-L-Lys(Ac)-OH), a specialized amino acid derivative pivotal in the design of advanced drug delivery systems. We will move beyond basic definitions to dissect the strategic rationale for its use, particularly in constructing sophisticated peptide linkers for antibody-drug conjugates (ADCs) and other targeted therapies. This document is intended for researchers, chemists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols for its application in a laboratory setting. We will elucidate how the unique orthogonal protection scheme of Boc-L-Lys(Ac)-OH allows for the precise introduction of acetylated lysine residues into peptide backbones, a key method for modulating the physicochemical properties of drug-linker payloads to enhance therapeutic efficacy.

Note: The user query referenced "Boc-l-lys(ns)-oh," which is presumed to be a typographical error. This guide pertains to the widely used and commercially available compound N-α-t-Boc-N-ε-acetyl-L-lysine, hereafter referred to as Boc-L-Lys(Ac)-OH.[1][2][3]

Core Concepts: The "Why" of Boc-L-Lys(Ac)-OH

In targeted drug delivery, the linker molecule connecting the targeting moiety (e.g., an antibody) to the therapeutic payload is not merely a spacer; it is a critical component that influences the stability, solubility, and pharmacokinetic profile of the entire conjugate.[] Lysine is a common component of these linkers, primarily due to its hydrophilic and charged side chain. However, the primary amine on the lysine side chain (the ε-amine) is highly nucleophilic and presents a site for non-specific conjugation or unwanted side reactions.[5][6]

This is where the strategic design of Boc-L-Lys(Ac)-OH becomes paramount. It features a dual-protection scheme:

-

The N-α-Boc Group: The alpha-amine (the backbone amine) is protected by a tert-butyloxycarbonyl (Boc) group. This group is acid-labile, meaning it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for stepwise peptide chain elongation.[7][8]

-

The N-ε-Acetyl Group: The epsilon-amine (the side-chain amine) is protected by a stable acetyl group. This amide bond is robust and resistant to the acidic conditions used for Boc deprotection and the basic conditions used for other protection chemistries (like Fmoc).[9]

This orthogonal protection is the key to its utility. By incorporating Boc-L-Lys(Ac)-OH into a peptide, a researcher introduces a lysine residue whose side chain is permanently "capped." This serves two primary purposes in drug delivery design:

-

Preventing Side-Chain Reactivity: It eliminates the ε-amine as a potential site for conjugation, forcing the attachment of drugs or other molecules to occur at a different, precisely controlled location (e.g., the N- or C-terminus of the peptide linker).

-

Modulating Physicochemical Properties: The acetylation of the lysine side chain neutralizes its positive charge.[10] This is a critical modification that can reduce non-specific binding of the drug conjugate to negatively charged biological molecules, alter the overall solubility of the linker-drug complex, and mimic natural post-translational modifications, which can influence protein-protein interactions and enzymatic stability.[11][12]

Physicochemical & Handling Data

Proper handling and storage are critical for maintaining the integrity of Boc-L-Lys(Ac)-OH. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Synonyms | N-α-t.-Boc-N-ε-acetyl-L-lysine, Boc-Lys(Ac)-OH | [1][13] |

| CAS Number | 6404-26-8 | [1][2] |

| Molecular Formula | C₁₃H₂₄N₂O₅ | [1][14] |

| Molecular Weight | 288.34 g/mol | [1][14] |

| Appearance | White to off-white or beige powder | [1][15] |

| Purity | ≥98% (TLC) | [1][15] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO | [15][16] |

| Storage Temperature | 2-30°C, store in a dry place | [1][15] |

| Reaction Suitability | Boc solid-phase peptide synthesis (SPPS) | [1][15] |

Application Protocol: Incorporation into a Peptide Linker via Boc-SPPS

This protocol details the standard procedure for incorporating a Boc-L-Lys(Ac)-OH residue into a growing peptide chain on a solid support resin using manual Boc-based solid-phase peptide synthesis (SPPS).

Principle

The protocol follows the cyclical steps of Boc-SPPS.[7] The peptide is assembled on a solid resin support, starting from the C-terminus. Each cycle involves the deprotection of the N-α-Boc group of the resin-bound amino acid, followed by the coupling of the next Boc-protected amino acid in the sequence. For this specific application, Boc-L-Lys(Ac)-OH is treated like any other standard Boc-protected amino acid during its coupling step. Its acetylated side chain remains completely inert throughout the synthesis.

Materials & Reagents

-

Resin with pre-loaded first amino acid (e.g., Boc-Gly-PAM-Resin)

-

Boc-L-Lys(Ac)-OH[1]

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)[7]

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU/HOBt or DIC/HOBt

-

Isopropyl alcohol (IPA)

-

Ninhydrin test kit (for reaction monitoring)

-

Manual SPPS reaction vessel

-

Shaker

Step-by-Step Protocol

This protocol assumes the synthesis has already begun and the N-α-Boc group of the last coupled amino acid needs to be removed before adding Boc-L-Lys(Ac)-OH.

1. Resin Swelling:

-

Place the peptide-resin in the reaction vessel.

-

Add DCM to swell the resin for 20-30 minutes with gentle agitation.

-

Drain the solvent.

2. N-α-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin).[8]

-

Perform a pre-wash by agitating for 2-5 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[7] This step cleaves the Boc group, exposing the free alpha-amine.

-

Drain the solution.

3. Washing after Deprotection:

-

Wash the resin thoroughly to remove residual TFA and the cleaved t-butyl cation.

-

Perform the following washes, agitating for 1-2 minutes for each wash:

-

DCM (3x)

-

IPA (2x)

-

DCM (3x)

-

4. Neutralization:

-

The newly exposed amine is protonated as a trifluoroacetate salt and must be neutralized.

-

Add a solution of 10% TEA in DCM to the resin.

-

Agitate for 5-10 minutes. Repeat once.

-

Drain the solution.

5. Washing after Neutralization:

-

Wash the resin to remove excess base.

-

Perform the following washes:

-

DCM (3x)

-

DMF (3x)

-

6. Coupling of Boc-L-Lys(Ac)-OH:

-

Prepare the coupling solution. In a separate vial, dissolve Boc-L-Lys(Ac)-OH (3 eq. relative to resin substitution) and an activating agent like HOBt (3 eq.) in DMF.

-

Add the coupling reagent (e.g., HBTU (3 eq.) or DIC (3 eq.)) to the dissolved amino acid and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate at room temperature for 1-2 hours.

-

Self-Validation Step: Monitor the reaction completion by taking a small sample of beads and performing a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful coupling and consumption of all free amines. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

7. Washing after Coupling:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents:

-

DMF (3x)

-

DCM (3x)

-

The resin is now ready for the deprotection of the Boc-L-Lys(Ac)-OH alpha-amine to continue the elongation of the peptide chain.

Application in Drug Delivery System Architecture

Once a peptide linker containing an acetylated lysine residue is synthesized, it can be integrated into a larger targeted drug delivery construct. The acetylated lysine serves as an internal, property-modulating residue rather than a conjugation point.

Conclusion and Future Perspectives

N-α-Boc-L-lysine(N-ε-acetyl)-OH is a highly specific and valuable building block for the rational design of peptide-based components in targeted drug delivery. Its primary function is not to provide a conjugation handle, but rather to introduce a charge-neutralized, chemically inert lysine residue at a precise location within a peptide linker. This capability allows researchers to fine-tune the physicochemical properties of the linker, potentially improving the therapeutic index of the final conjugate by enhancing solubility, reducing non-specific interactions, and increasing stability. As the field of targeted therapies continues to demand more sophisticated and homogeneous constructs, the strategic use of such specialized derivatives will undoubtedly become even more critical.

References

- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.

- Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....

- ChemicalBook. (n.d.). Fmoc-Lys(Boc)-OH | 71989-26-9.

- Sigma-Aldrich. (n.d.). Boc-Lys(Ac)-OH Novabiochem 6404-26-8.

- Chem-Impex. (n.d.). Fmoc-L-Lys(Boc-AEEA)-OH.

- Aapptec Peptides. (n.d.). Boc-Lys(Ac)-OH [6404-26-8].

- ChemPep Inc. (n.d.). 6404-26-8 | Boc-Lys(Ac)-OH.

- Sigma-Aldrich. (n.d.). Boc-Lys(Ac)-OH Novabiochem 6404-26-8.

- Sigma-Aldrich. (n.d.). Boc-Lys(Ac)-OH Novabiochem 6404-26-8.

- ChemPep Inc. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.

- Aapptec Peptides. (n.d.). Ac-Lys(Boc)-OH [23500-04-1].

- News-Medical.Net. (2020). The Role of Lysine Acetylation in Human Disease.

- De Boor, S., et al. (n.d.). The emerging role of lysine acetylation of non-nuclear proteins. PMC - NIH.

- ResearchGate. (2025). Protocols for Lysine Conjugation.

- Choudhary, C., et al. (n.d.). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. PMC - NIH.

- BOC Sciences. (n.d.). Lys Conjugation.

- Baker, J.R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC - NIH.

- Wikipedia. (n.d.). Histone.

- Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].

- Sigma-Aldrich. (n.d.). Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0.

Sources

- 1. Boc-Lys(Ac)-OH Novabiochem 6404-26-8 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc-Lys(Ac)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 10. Histone - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boc-Lys(Ac)-OH Novabiochem 6404-26-8 [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. Boc-Lys(Ac)-OH Novabiochem 6404-26-8 [sigmaaldrich.com]

- 16. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

Application Notes & Protocols for Optimal Coupling of Boc-L-Lys(Ns)-OH in Peptide Synthesis

Introduction: The Strategic Advantage of Boc-L-Lys(Ns)-OH

In the intricate field of peptide synthesis, the choice of protected amino acids is a critical determinant of success. Nα-Boc-Nε-nosyl-L-lysine (this compound) is a specialized building block designed for strategic flexibility in complex peptide synthesis projects. Its architecture features two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the o-nitrobenzenesulfonyl (Nosyl or Ns) group on the ε-amine of the lysine side chain[1].

This orthogonal protection scheme is the cornerstone of its utility. The Boc group facilitates its use in standard Boc-based solid-phase peptide synthesis (SPPS) workflows, where it is cleaved under acidic conditions (e.g., Trifluoroacetic acid, TFA)[2][3]. Concurrently, the Ns group is stable to these acidic conditions but can be selectively removed under mild, nucleophilic conditions, typically involving thiols[4][5]. This allows for the selective deprotection of the lysine side-chain amine while the peptide remains anchored to the resin, opening avenues for:

-

Site-specific bioconjugation: Attaching labels, drugs, or other molecules.

-

Synthesis of branched peptides: Growing a second peptide chain from the lysine side chain.

-

On-resin cyclization: Forming lactam bridges with other residues in the sequence.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for achieving high-efficiency coupling of this compound, ensuring maximal yield and purity of the target peptide.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is not spontaneous and requires the "activation" of the carboxylic acid of the incoming amino acid (in this case, this compound). This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly electrophilic center susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain[6]. The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the efficiency and speed of the reaction.

Figure 1: General workflow of the carboxyl activation and coupling steps in peptide synthesis.

Critical Parameters for High-Efficiency Coupling

Optimizing the coupling of this compound involves the careful selection of reagents and conditions. While not considered a particularly hindered amino acid, factors like the growing peptide chain's sequence can introduce steric hindrance or aggregation, necessitating robust coupling protocols[7].

Coupling Reagents

The choice of coupling reagent is paramount. They are broadly categorized into carbodiimides and uronium/aminium salts.

-

Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC) is a cost-effective reagent. It requires an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which suppresses racemization and improves efficiency[8]. This method is reliable but generally slower than using uronium salts.

-

Uronium/Aminium Salts (e.g., HBTU, HATU): These are considered the gold standard for rapid and efficient couplings, especially for challenging sequences[8][9]. They rapidly form active esters.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms an OBt-active ester.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a more reactive OAt-active ester, making it superior for sterically hindered couplings[6]. The 7-azabenzotriazole moiety in HATU leads to a faster and more complete reaction, minimizing side reactions[6].

-

Base Selection

A non-nucleophilic tertiary amine base is required to neutralize the resin-bound amine hydrochloride (after Boc deprotection) and to facilitate the activation and coupling steps.

-

N,N-Diisopropylethylamine (DIEA or DIPEA): This is the most commonly used base in both Boc and Fmoc chemistry. Its steric bulk prevents it from acting as a nucleophile, thus reducing side reactions[2].

-

N-Methylmorpholine (NMM): A weaker base that can be used to minimize racemization with sensitive amino acids, though it is less common in standard protocols[9].

Solvents

The solvent must effectively swell the resin and dissolve all reactants.

-

N,N-Dimethylformamide (DMF): The most common solvent for SPPS due to its excellent solvating properties[8].

-

N-Methyl-2-pyrrolidone (NMP): A stronger solvent that can be used to disrupt peptide aggregation on the resin[8][9].

Table 1: Comparison of Common Coupling Reagent Systems for this compound

| Reagent System | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Advantages | Disadvantages |

| DIC / HOBt | 1 : 1 : 2 | In situ | 2 - 4 hours | Cost-effective, low racemization | Slower, potential for urea byproduct precipitation |

| HBTU / DIEA | 1 : 1 : 2 | 1 - 2 minutes | 20 - 45 min | Fast, efficient, reliable | Can cause guanidinylation of N-terminus if not pre-activated[10] |

| HATU / DIEA | 1 : 1 : 2 | 1 - 2 minutes | 20 - 45 min | Very fast, highest efficiency, best for hindered couplings[6] | Higher cost, can also cause guanidinylation[10] |

Experimental Protocols

The following protocols are designed for manual Boc-SPPS. All steps should be performed in a well-ventilated fume hood.

General Boc-SPPS Cycle Workflow

This diagram outlines the repetitive steps required for elongating the peptide chain on the solid support.

Figure 2: A typical cycle for incorporating an amino acid using Boc-SPPS.

Protocol A: Coupling with DIC/HOBt

This protocol is a standard, cost-effective method suitable for many sequences.

-

Resin Preparation: Start with the resin-bound peptide having a free N-terminal amine (post-neutralization). Ensure the resin is well-swollen in DMF[8].

-

Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF[7].

-

Coupling Reaction: Add the amino acid/HOBt solution to the reaction vessel containing the resin. Immediately add DIC (3 equivalents)[7].

-

Agitation: Agitate the mixture at room temperature for 2-4 hours[7].

-

Monitoring: Perform a Kaiser test (Protocol 4.4) to check for reaction completion. A negative result (yellow/colorless beads) indicates a complete reaction[8].

-

Washing: Once complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts[8].

Protocol B: High-Efficiency Coupling with HATU/DIEA

This protocol is highly recommended for achieving rapid and complete coupling, minimizing the risk of deletion sequences.

-

Resin Preparation: Begin with the fully neutralized and washed peptide-resin as described in Protocol 4.2, Step 1.

-

Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes. Pre-activation is crucial to prevent the coupling reagent from reacting with the N-terminus of the peptide, a side reaction known as guanidinylation[8][10].

-

Coupling Reaction: Transfer the pre-activated amino acid solution to the resin[8].

-

Agitation: Agitate the mixture at room temperature for 20-45 minutes[8].

-

Monitoring: Perform the Kaiser test (Protocol 4.4) to confirm completion[7].

-

Washing: Upon completion, wash the resin thoroughly as described in Protocol 4.2, Step 6[6].

Protocol C: Kaiser Test for Reaction Monitoring

The Kaiser (ninhydrin) test is a qualitative colorimetric assay to detect free primary amines on the resin[7].

-

Sample Preparation: Remove a small sample of resin beads (10-15) and place them in a small glass test tube.

-

Reagent Addition: Add 2-3 drops each of the following three reagents:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine[8].

-

-

Heating: Heat the test tube at 100-110°C for 5 minutes[8].

-

Observation:

-

Blue/Purple beads: Positive result, indicating incomplete coupling (free amines present).

-

Yellow/Colorless beads: Negative result, indicating complete coupling[8].

-

Troubleshooting Common Coupling Issues

Even with optimized protocols, challenges can arise. A positive Kaiser test after the initial coupling time is the most common issue.

Table 2: Troubleshooting Guide for Incomplete Coupling

| Symptom | Probable Cause | Recommended Solution |

| Positive Kaiser Test | Insufficient Reaction Time | Extend the coupling time by another 1-2 hours and re-test[8]. |

| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents[8][9]. If using DIC/HOBt, consider switching to a more potent reagent like HATU for the second coupling[8]. | |

| Peptide Aggregation | Switch the solvent to NMP or a DMF/DCM mixture. Adding a chaotropic salt like LiCl can also help disrupt aggregation[8]. | |

| Low Final Yield with Deletion Sequences | Chronic Incomplete Coupling | Systematically optimize the coupling protocol. Increase reagent equivalents (e.g., to 5 eq.), extend coupling times, and consistently use a high-efficiency reagent like HATU[8]. Consider coupling at a slightly elevated temperature (30-40°C)[8]. |

| Side-Chain Acylation | This is unlikely with the Ns group but ensure proper protection of all other reactive side chains in the peptide sequence[10]. |

Post-Synthesis: The Utility of the Nosyl Group

After successful incorporation of this compound and completion of the peptide sequence, the Ns group can be selectively removed. This step is typically performed on-resin before the final cleavage.

-

Deprotection Conditions: The Ns group is labile to nucleophilic attack by thiols. Common reagents include thiophenol or other mercaptans in the presence of a base like cesium carbonate (Cs₂CO₃) or DBU in DMF[4]. This reaction proceeds via a nucleophilic aromatic substitution mechanism[4].

-

Orthogonality: This deprotection method is orthogonal to the acid-labile Boc group and the final strong-acid cleavage from the resin (e.g., using HF), allowing for precise, site-specific manipulation of the lysine side-chain[2][4].

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with optimized coupling conditions. For routine synthesis, DIC/HOBt provides a reliable method. However, for maximizing efficiency and overcoming potential challenges from steric hindrance or peptide aggregation, the use of a uronium salt, particularly HATU, with a short pre-activation step is strongly recommended. Careful monitoring with the Kaiser test provides a critical checkpoint to ensure the integrity of the final peptide product, enabling researchers to fully leverage the unique synthetic capabilities offered by this versatile amino acid derivative.

References

- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-N'-(mPEG24)-L-Lysine-OH.

- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.

- BenchChem. (2025). Technical Support Center: Boc-D-Lys-OH Coupling.

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

- BenchChem. (2025). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS.

- Vulcanchem. (n.d.). This compound.

- AAPPTec. (n.d.).

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Perboni, A., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.

- BenchChem. (2025).

- ResearchGate. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.

Sources

- 1. This compound (1301706-36-4) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Selective Cleavage of the Nosyl Protecting Group from the Lysine Side Chain

Introduction: The Strategic Role of the Nosyl Group in Amine Protection

In the intricate field of peptide synthesis and complex molecule construction, the selective protection and deprotection of functional groups is paramount. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly effective protecting group for the primary amine of the lysine side chain. Its utility is anchored in several key advantages that grant researchers significant synthetic flexibility.

The primary strengths of the nosyl group include:

-

Mild Cleavage Conditions: The nosyl group is exceptionally labile to mild, nucleophilic cleavage by thiols under neutral or slightly basic conditions. This stands in stark contrast to the harsher acidic or hydrogenolysis conditions required for other common sulfonyl groups like tosyl (Ts).[1]

-

Orthogonality: The unique deprotection mechanism provides excellent orthogonality with widely used acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][2] This orthogonality is critical, allowing for the selective unmasking of the lysine side chain without disturbing other protected functionalities in a complex molecule.

-

N-H Acidification: The potent electron-withdrawing nature of the nitro group significantly acidifies the N-H proton of the nosyl-protected amine (sulfonamide). This increased acidity facilitates N-alkylation reactions under relatively mild conditions, a feature famously exploited in the Fukuyama amine synthesis.[3][4]

-

Crystalline Nature: Nosylated amines are frequently stable, crystalline solids, which simplifies their handling, purification by recrystallization, and characterization.[1]

This document provides a detailed examination of the nosyl group's cleavage mechanism from the lysine side chain, followed by robust, field-proven protocols for its efficient removal in both solution-phase and solid-supported formats.

The Deprotection Mechanism: A Thiol-Mediated Nucleophilic Aromatic Substitution

The cleavage of the nosyl group is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process is not a simple hydrolysis but a specific, multi-step pathway initiated by a soft nucleophile, typically a thiolate anion.[2][3]

The key mechanistic steps are as follows:

-

Thiolate Formation: In the presence of a base, a thiol reagent (R-SH) is deprotonated to form a more potent thiolate anion (R-S⁻).

-

Nucleophilic Attack: The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group at the carbon atom bearing the sulfonyl moiety.

-

Meisenheimer Complex Formation: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is a crucial feature of the reaction pathway.

-

Elimination and Amine Release: The Meisenheimer complex collapses, leading to the elimination of the sulfonamide and the formation of a thioether byproduct. This process is followed by the loss of sulfur dioxide (SO₂), which ultimately liberates the free primary amine of the lysine side chain.[2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Method for incorporating Boc-l-lys(ns)-oh into a specific peptide sequence.

An Application Guide for the Strategic Incorporation of Boc-L-Lys(Ns)-OH in Solid-Phase Peptide Synthesis

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of Nα-Boc-Nε-Ns-L-lysine (this compound), a pivotal building block for advanced solid-phase peptide synthesis (SPPS). The document elucidates the mechanistic principles of the orthogonal protection afforded by the acid-labile tert-butyloxycarbonyl (Boc) group and the thiol-labile 2-nitrobenzenesulfonyl (Nosyl, Ns) group. We provide field-tested, step-by-step protocols for the incorporation, selective on-resin deprotection of the Ns group for side-chain modification, and final peptide cleavage. This note is intended for researchers, chemists, and drug development professionals seeking to leverage sophisticated protection strategies for the synthesis of complex peptides, including branched, cyclic, or conjugated structures.

Introduction: The Principle of Orthogonal Protection

In the intricate process of peptide synthesis, protecting groups are fundamental tools to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence[1][2]. An ideal protection scheme employs orthogonal groups, which can be selectively removed under distinct chemical conditions without affecting other protecting groups on the molecule[3][4][5]. The Boc/Bzl strategy is a classic approach where the temporary Nα-Boc group is removed with moderate acid (e.g., TFA), while "permanent" benzyl-based side-chain protecting groups require strong acids like HF for final cleavage[3][6].

This compound introduces a third layer of control within this framework. The ε-amino group of the lysine side chain is protected by a 2-nitrobenzenesulfonyl (Ns) group. The Ns group is exceptionally stable to the acidic conditions used for Boc removal but can be selectively cleaved under mild, nucleophilic conditions using thiols[7][8][9]. This unique Boc/Ns orthogonality is the cornerstone of its utility, enabling chemists to unmask the lysine side chain at any point during the synthesis for site-specific modifications while the peptide backbone and other side chains remain fully protected.

The Nosyl group's cleavage mechanism proceeds via a nucleophilic aromatic substitution, where a thiolate anion attacks the nitro-activated aromatic ring to form a Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free amine[9][10].

Experimental Overview and Workflow

The incorporation of this compound follows the standard cycle of Boc-SPPS. The key distinction lies in the option to perform an on-resin deprotection of the Ns group, creating a branch point for further synthetic elaboration.

Detailed Protocols

These protocols assume a manual synthesis on a standard solid support, such as MBHA resin, within the Boc/Bzl protection scheme. Adjust volumes and equivalents based on the scale of your synthesis and the loading capacity of your resin.

Materials and Reagents

| Reagent/Material | Purpose | Typical Concentration/Grade |

| Peptidyl-Resin | Solid support with growing peptide chain | e.g., MBHA, PAM resin |

| Dichloromethane (DCM) | Solvent | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |

| Trifluoroacetic Acid (TFA) | Boc deprotection | Reagent grade |

| Diisopropylethylamine (DIEA) | Neutralization (non-nucleophilic base) | Reagent grade |

| This compound | Amino acid building block | >98% purity |

| HBTU/HATU/HCTU | Coupling activator | Reagent grade |

| Thiophenol | Ns deprotection | Reagent grade |

| Potassium Hydroxide (KOH) or DBU | Base for Ns deprotection | Reagent grade |

| p-Cresol / Anisole | Scavengers for cleavage | Reagent grade |

| Hydrogen Fluoride (HF) | Final cleavage and deprotection | Anhydrous |

Protocol 1: Standard Chain Elongation

This protocol describes the incorporation of this compound into the growing peptide chain.

-

Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes, followed by DMF for another 20-30 minutes.

-

Nα-Boc Deprotection:

-

Remove the Nα-Boc group from the terminal amino acid on the resin by treating with 25-50% TFA in DCM (v/v) for 30 minutes at room temperature[3].

-

Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual acid.

-

-

Neutralization:

-

Neutralize the resulting N-terminal ammonium trifluoroacetate salt by treating the resin with 5-10% DIEA in DCM (v/v) for 2 x 5 minutes[3].

-

Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate a solution of this compound (3 eq.) and HBTU (2.9 eq.) in DMF with DIEA (6 eq.) for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative ninhydrin test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is absent).

-

If the coupling is incomplete, repeat step 4.

-

Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next cycle of deprotection and coupling.

-

Protocol 2: On-Resin Nε-Ns Deprotection for Side-Chain Modification

This protocol is performed after the this compound residue has been successfully coupled and before the Nα-Boc group is removed for subsequent chain elongation.

-

Resin Preparation: Start with the peptidyl-resin from step 5 of Protocol 3.2, ensuring it is well-washed and swollen in DMF.

-

Deprotection Cocktail: Prepare a solution of thiophenol (10 eq.) and potassium hydroxide (5 eq.) in DMF. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[10]

-

Ns Cleavage:

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.

-

-

Washing:

-

Drain the deprotection solution and wash the resin extensively to remove all traces of thiol and byproducts. A recommended wash sequence is DMF (5x), isopropanol (3x), and DCM (5x).

-

The newly exposed ε-amino group on the lysine side chain is now available for coupling to another molecule (e.g., another amino acid for a branched peptide, a fatty acid for lipidation, or a reporter tag).

-

Protocol 3: Final Cleavage and Global Deprotection

This protocol uses high-acidity HF to cleave the completed peptide from the resin and remove all remaining acid-labile side-chain protecting groups (e.g., Bzl, Tos).

-

Resin Preparation: Thoroughly dry the final peptidyl-resin under vacuum for several hours. It is critical to remove all water to prevent side reactions[11].

-

HF Cleavage:

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail, such as p-cresol, to the resin (approx. 1 mL per 100 mg of resin) to trap reactive cations generated during cleavage.

-

Cool the vessel to 0°C.

-

Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

Work-up and Precipitation:

-

Evaporate the HF under a stream of nitrogen.

-

Wash the residual peptide and resin mixture with cold diethyl ether to remove the scavengers and organic byproducts.

-

Precipitate the crude peptide by adding a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Isolate the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified using standard techniques, such as reverse-phase HPLC.

-

Orthogonal Deprotection Strategy Visualization

The power of this methodology lies in the distinct chemical conditions required to remove each class of protecting group, allowing for precise, stepwise modifications.

References

- Leggio, A. et al. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Retrieved from [Link]

- Sannino, F. et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.

-

Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

-

American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. Retrieved from [Link]

-

NIH. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]

-

NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Retrieved from [Link]

- ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.

-

DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing N-Fmoc-Lysin[N-(2-deoxy-d-glucos-2-yl),N-Boc]-OH as building block. Retrieved from [Link]

-

YouTube. (2021). Adding Nosyl Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

- ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

-

Semantic Scholar. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Retrieved from [Link]

-

CEM. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

Troubleshooting & Optimization

How to address incomplete Boc deprotection of lysine.

A Researcher's Guide to Overcoming Incomplete Boc Deprotection

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protected lysine residues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Troubleshooting Incomplete Boc Deprotection